CID 12553114
Description
CID 12553114 (PubChem Compound Identifier: 12553114) is a chemical compound characterized in studies involving essential oil analysis. As per , it was isolated from Cinnamomum camphora essential oil (CIEO) using vacuum distillation and analyzed via gas chromatography-mass spectrometry (GC-MS) .
Properties
Molecular Formula |
C11H30OSi4 |
|---|---|
Molecular Weight |
290.70 g/mol |
InChI |
InChI=1S/C11H30OSi4/c1-12-13-11(14(2,3)4,15(5,6)7)16(8,9)10/h1-10H3 |
InChI Key |
VSMJIGTZQIRKKB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si]C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 12553114 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of cyclodextrins to form inclusion complexes. Cyclodextrins are cyclic oligosaccharides that can encapsulate the compound within their non-polar cavities, enhancing its stability and solubility . The reaction conditions typically involve the use of solvents such as water or alcohols and may require specific temperatures and pH levels to optimize the formation of the inclusion complex.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. These reactors are designed to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial in monitoring the production process and verifying the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
CID 12553114 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential in modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound
Scientific Research Applications
CID 12553114 has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: This compound is utilized in the development of new materials and products, including pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of CID 12553114 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biochemical processes. This interaction can lead to changes in cellular signaling pathways, affecting cell function and behavior .
Comparison with Similar Compounds
Oscillatoxin Derivatives
Oscillatoxin D (CID: 101283546) and its analogs (e.g., 30-methyl-oscillatoxin D, CID: 185389) are marine-derived polyketides with complex macrocyclic structures (Figure 1A–D in ) . While CID 12553114’s structure remains unspecified, oscillatoxins share functional groups (e.g., ethers, ketones) that may align with oxygenated terpenoids like this compound. Key differences include:
- Molecular Complexity: Oscillatoxins exhibit larger macrocyclic frameworks, whereas this compound is likely a smaller monoterpene or sesquiterpene derivative based on GC-MS volatility .
- Biological Activity : Oscillatoxins are cytotoxic, targeting ion channels, whereas this compound’s bioactivity is uncharacterized in the evidence .
Colchicine (CID: 6167)
Colchicine, an alkaloid with a tricyclic structure (Figure 2 in ), is used to treat gout and inflammatory diseases . Comparison highlights:
- Structural Features: Colchicine contains a tropolone ring and acetamide group, distinct from the likely terpenoid backbone of this compound.
Comparative Data Table
*Inferred from GC-MS and distillation data .
Research Findings and Limitations
- Functional Overlaps: While oscillatoxins and this compound differ in origin, both may share biosynthetic pathways (e.g., mevalonate or methylerythritol phosphate pathways for terpenoids/polyketides) .
- Gaps in Evidence: No direct data on this compound’s pharmacological properties, solubility, or stability are available, necessitating further studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
